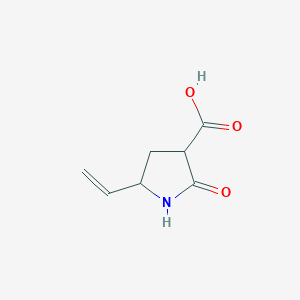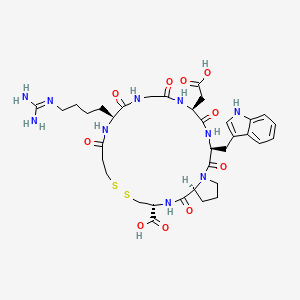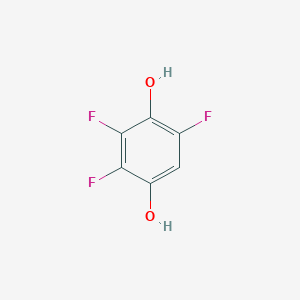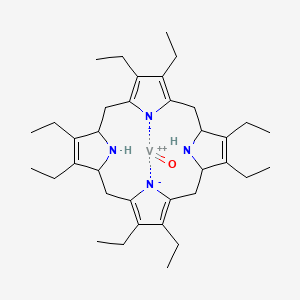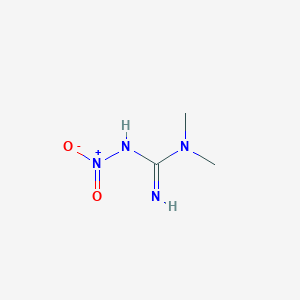
N,N-dimethyl-N'-nitroguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-nitroguanidine is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of guanidine, characterized by the presence of nitro and dimethyl groups. This compound is often used in scientific research due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyl-N’-nitroguanidine can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylguanidine with nitric acid under controlled conditions. The reaction typically requires a temperature range of 0-5°C to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N-dimethyl-N’-nitroguanidine often involves large-scale nitration processes. These processes utilize concentrated nitric acid and controlled reaction environments to achieve high yields and purity. The industrial methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-N’-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert N,N-dimethyl-N’-nitroguanidine into amine derivatives.
Substitution: It can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted guanidines. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-nitroguanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N’-nitroguanidine involves its interaction with molecular targets and pathways. It acts by adding alkyl groups to specific sites on DNA, leading to mutations and other genetic changes. This mechanism is particularly relevant in its use as a mutagen in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N’-nitro-N-nitrosoguanidine: Similar in structure but contains a nitroso group.
Nitroguanidine: Lacks the dimethyl groups present in N,N-dimethyl-N’-nitroguanidine.
Uniqueness
N,N-dimethyl-N’-nitroguanidine is unique due to its specific combination of nitro and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
5465-97-4 |
|---|---|
Molekularformel |
C3H8N4O2 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
1,1-dimethyl-3-nitroguanidine |
InChI |
InChI=1S/C3H8N4O2/c1-6(2)3(4)5-7(8)9/h1-2H3,(H2,4,5) |
InChI-Schlüssel |
RIINJCKGXDWNAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


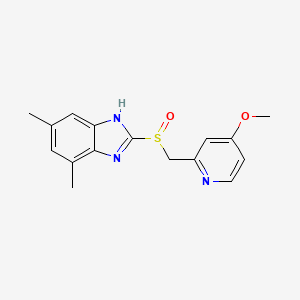
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
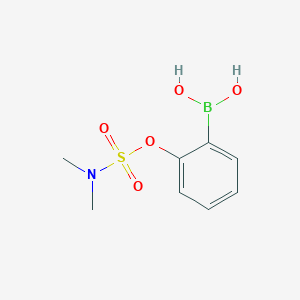
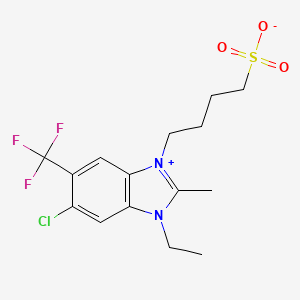
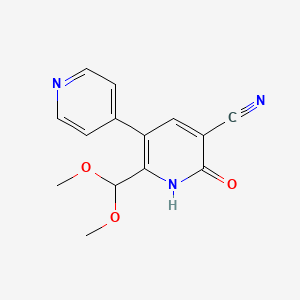
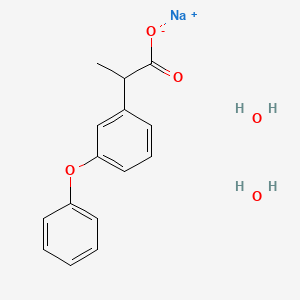
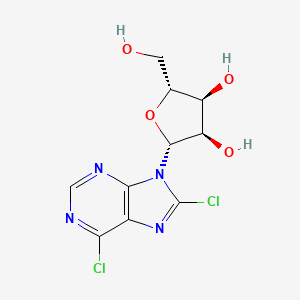
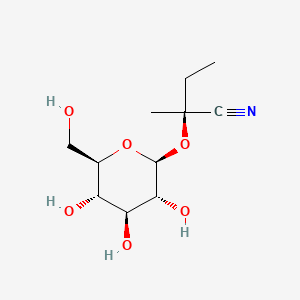
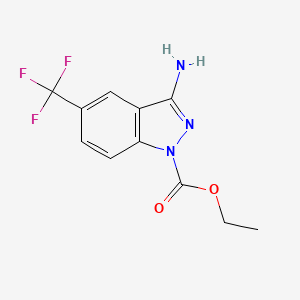
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
